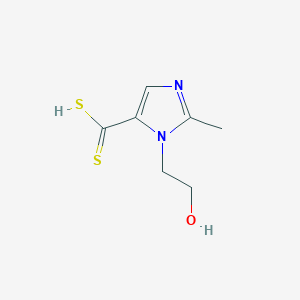![molecular formula C17H19NO2 B14363780 2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide CAS No. 95480-02-7](/img/structure/B14363780.png)
2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as anti-inflammatory and analgesic agents. This compound is characterized by the presence of a hydroxyl group and a benzamide moiety, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide typically involves the reaction of 2-hydroxybenzoic acid with 4-(2-methylpropyl)aniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzamide moiety can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of 2-hydroxy-N-[4-(2-methylpropyl)phenyl]benzoic acid.
Reduction: Formation of 2-hydroxy-N-[4-(2-methylpropyl)phenyl]benzylamine.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an anti-inflammatory and analgesic agent.
Medicine: Investigated for its potential use in the treatment of various inflammatory conditions.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide involves its interaction with specific molecular targets in the body. The hydroxyl group and benzamide moiety allow the compound to bind to enzymes and receptors involved in inflammatory pathways. This binding inhibits the activity of these enzymes, leading to a reduction in inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxyibuprofen: Another benzamide derivative with anti-inflammatory properties.
2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: Used as a photo-initiator in polymer synthesis.
2-Hydroxy-2-methyl-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one: Used in the synthesis of hydrophobic polyurethane sponges.
Uniqueness
2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group and a benzamide moiety makes it particularly effective in binding to molecular targets involved in inflammation.
Eigenschaften
CAS-Nummer |
95480-02-7 |
|---|---|
Molekularformel |
C17H19NO2 |
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
2-hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide |
InChI |
InChI=1S/C17H19NO2/c1-12(2)11-13-7-9-14(10-8-13)18-17(20)15-5-3-4-6-16(15)19/h3-10,12,19H,11H2,1-2H3,(H,18,20) |
InChI-Schlüssel |
LDAGQPJUKHCQOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


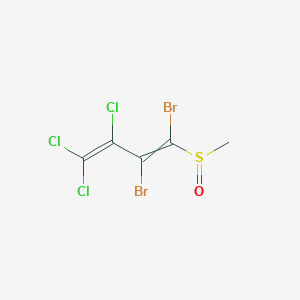
![N,N-Diphenyl-4-[(Z)-(4-phenyl-2H-1,3-dithiol-2-ylidene)amino]aniline](/img/structure/B14363699.png)
![[4-(Benzylsulfanyl)butoxy]benzene](/img/structure/B14363703.png)
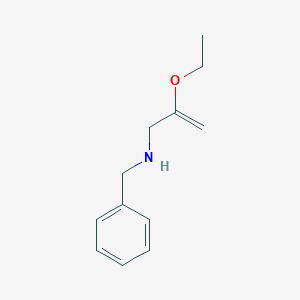
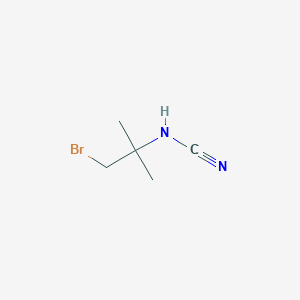
![Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate](/img/structure/B14363721.png)
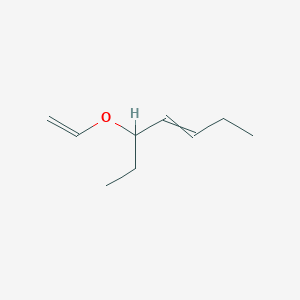
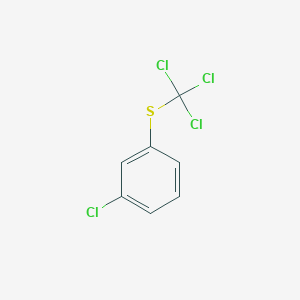

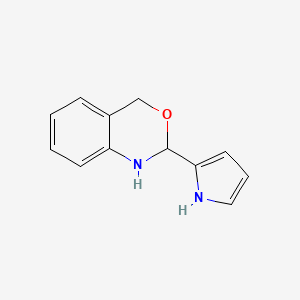
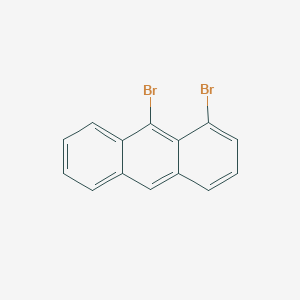
![1,11-Dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[9.7.6]tetracosane](/img/structure/B14363753.png)
